molecular formula C15H13NO7 B4678159 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid

5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid

Cat. No. B4678159
M. Wt: 319.27 g/mol
InChI Key: CUPJLTHEMRYAQN-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid, also known as MF, is a synthetic compound that has gained significant attention in the field of scientific research. MF has been studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. This compound has also been shown to inhibit the activity of enzymes involved in angiogenesis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid in lab experiments is its high potency and specificity. This compound has been shown to have a strong inhibitory effect on cancer cells and inflammatory cells at low concentrations. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid. One area of research is to investigate the potential of this compound as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Another area of research is to develop more efficient synthesis methods for this compound to improve its purity and yield. In addition, further studies are needed to determine the safety and efficacy of this compound in human clinical trials. Finally, the development of this compound analogs with improved solubility and pharmacokinetic properties may lead to the development of more effective therapeutic agents.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential therapeutic benefits in various diseases. Its mechanism of action involves the modulation of various signaling pathways, and it has been shown to have several biochemical and physiological effects. While this compound has several advantages as a therapeutic agent, its limitations and safety in humans need to be further investigated. There are several future directions for research on this compound, and it has the potential to lead to the development of more effective therapeutic agents.

Scientific Research Applications

5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid has been extensively studied for its potential therapeutic benefits in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. In addition, this compound has been investigated for its neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

5-[[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO7/c1-21-14-8-10(6-7-16(19)20)2-4-12(14)22-9-11-3-5-13(23-11)15(17)18/h2-8H,9H2,1H3,(H,17,18)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPJLTHEMRYAQN-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid
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5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid
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5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid
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5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid
Reactant of Route 5
5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid
Reactant of Route 6
5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid

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